9-Methylindolo[2,1-b]quinazoline-6,12-dione
Description
Properties
Molecular Formula |
C16H10N2O2 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
9-methylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3 |
InChI Key |
RJHNPRWBOYJWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of 9-methylindolo[2,1-b]quinazoline-6,12-dione generally involves the construction of the indolo[2,1-b]quinazoline-6,12-dione core followed by methylation at the 9-position. The core scaffold is commonly prepared via condensation reactions involving isatins or isatoic anhydrides with suitable amines or anthranilamides, often under catalytic conditions.
One-Pot Synthesis via Isatoic Anhydride and Isatin with ZnO Nanoparticles Catalyst
A notable method involves a one-pot synthesis using isatoic anhydride and isatin in the presence of zinc oxide nanoparticles (ZnO-NP) as a catalyst in ethanol at room temperature. The process proceeds through:
- Initial formation of tryptanthrin intermediate monitored by TLC and ^1H NMR.
- Subsequent addition of indole or methyl-substituted indole derivatives to afford substituted indoloquinazoline-6,12-dione derivatives.
- Workup includes extraction with ethyl acetate, washing with 30% NaCl solution, drying over anhydrous Na2SO4, concentration under reduced pressure, and purification by silica gel column chromatography.
This method achieves yields around 82-84% for the desired products, including methylated derivatives.
Tandem Iodine-Promoted Oxidative Cyclization from 2-Haloacetophenones and Anthranilamides
Another efficient approach involves a one-pot tandem reaction using 2-haloacetophenones and anthranilamides with iodine (I2) as the oxidant, copper(I) iodide (CuI) as the catalyst, and DMSO as the solvent under aerobic conditions. This method integrates five sequential reactions in a single pot:
- α-Halogenation of 2-haloacetophenone
- Kornblum oxidation to aldehyde intermediate
- Condensation with anthranilamide
- Aromatization
- Intramolecular copper-catalyzed N-arylation to form the fused heterocyclic system
This cascade yields indolo[2,1-b]quinazoline-6,12-diones efficiently, including methyl-substituted analogues, with good to moderate yields.
Regioselective Lithiation and Intramolecular Cyclization
Regioselective lithiation of quinazolinone precursors at low temperatures (-78 °C) using lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) under inert atmosphere has been employed to generate lithiated anions. Subsequent intramolecular reaction with electrophiles such as methyl carboxylate groups leads to cyclized products including 9-methyl derivatives of indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin). This method allows precise functionalization and formation of the methylated position.
Detailed Reaction Conditions and Yields
Mechanistic Insights
ZnO-NP catalyzed method : The catalyst facilitates the condensation of isatoic anhydride and isatin forming tryptanthrin intermediate, which undergoes direct indolation to afford substituted derivatives.
I2/CuI tandem method : Iodine promotes α-halogenation, Kornblum oxidation converts α-bromo ketone to aldehyde intermediate, which condenses with anthranilamide. Copper catalyzes intramolecular N-arylation, completing the fused ring system.
Lithiation approach : LDA abstracts a proton at the quinazolinone C-2 position, forming a lithiated intermediate that reacts intramolecularly with an electrophilic methyl ester to form the methylated ring fusion.
Research Findings and Optimization
A key study optimizing the iodine-promoted tandem synthesis demonstrated:
| Entry | Oxidant | Cu Source | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | I2 (0.3 eq) | None | None | Neat | RT | NR (no reaction) |
| 2 | I2 (0.3 eq) | None | None | DMSO | RT | Trace |
| 3 | I2 (0.3 eq) | None | None | DMSO | 100 | 15 |
| 4 | I2 (0.3 eq) | CuI (0.3 eq) | Cs2CO3 (1 eq) | DMSO | 100 | 85 |
This table shows the critical role of copper catalyst and base in achieving high yields of indolo[2,1-b]quinazoline-6,12-dione derivatives.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling
Borylation at the C8 position enables functionalization via palladium-catalyzed coupling. A representative protocol involves:
-
Reactants : 9-Methyl-8-bromoindolo[2,1-b]quinazoline-6,12-dione (1.0 equiv), bis(neopentyl glycolato)diboron (1.1 equiv).
-
Catalyst : PdCl₂(dppf) (3 mol%) with KOAc (3 equiv) in toluene.
-
Conditions : 90°C, 12–16 hr under nitrogen.
Halogenation
Electrophilic substitution at C3 and C9 positions is achieved via iodine-mediated sp³ C–H activation:
| Position | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| C3 | I₂ (1.5 equiv), DMSO | 100°C, 4 hr | 78 |
| C9 | NBS, AIBN, CCl₄ | Reflux, 12 hr | 65 |
Key Finding : Iodination occurs regioselectively at C3, while bromination favors C9 .
Visible-Light-Mediated Cyclization
Photocatalytic synthesis from substituted isatins:
-
Reactants : 9-Methylisatin, isatoic anhydride.
-
Conditions : DMF, 23 W fluorescent bulb, 12–24 hr.
ZnO-Nanoparticle-Catalyzed Condensation
Eco-friendly synthesis under mild conditions:
-
Catalyst : ZnO nanoparticles (12 mol%).
-
Solvent : Ethanol, room temperature.
-
Time : 3 hr.
Table 1: Impact of Catalysts on Yield
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf) | 90 | 16 | 93 |
| CuI/Cs₂CO₃ | 100 | 6 | 85 |
| ZnO-NP | 25 | 3 | 82 |
Note : Pd-based systems excel in cross-coupling, while CuI facilitates aerobic cyclization .
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 8.46 (d, J = 8.2 Hz, aromatic), 2.54 (s, CH₃).
-
¹³C NMR : δ 179.6 (C=O), 24.1 (CH₃).
-
HRMS : m/z calcd. for C₁₇H₁₁N₂O₂ [M]⁺: 283.0875; found: 283.0872 .
Challenges and Limitations
Scientific Research Applications
9-Methylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Methylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with molecular targets and pathways within cells. The compound’s activity is believed to be related to its ability to undergo electron transfer reactions, which are crucial for its biological effects . The carbonyl groups in the indole and quinazoline rings play a significant role in its activity, facilitating interactions with various biomolecules .
Comparison with Similar Compounds
Key Observations :
- Position 8 Substitutions : Bromo, ethyl, and methoxy groups at position 8 enhance antiproliferative activity against breast cancer cells, likely due to increased steric bulk and electronic effects that improve TopoII binding .
- Antimalarial Activity : Nitro and chloro substitutions at positions 3 and 8 (e.g., NT1) demonstrate potent antimalarial activity, highlighting the importance of electron-withdrawing groups for parasite inhibition .
Functionalized Derivatives with Amino or Azaindole Modifications
7-((2-(Dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione
- Structure: A 7-position aminoethyl substitution.
- Activity : Potent TopoII inhibitor with IC₅₀ values < 1 µM against breast cancer cells. It induces apoptosis via caspase activation and exhibits high water solubility, making it a promising preclinical candidate .
- Comparison: Unlike the 9-methyl derivative, this compound’s aminoethyl chain enhances solubility and target engagement, underscoring the role of hydrophilic groups in pharmacokinetic optimization .
4-Azaindolo[2,1-b]quinazoline-6,12-dione
- Structure : Incorporates a nitrogen atom in the indole ring.
- Activity : Used as a toxicity control in cytotoxicity assays, with reduced efficacy compared to tryptanthrin derivatives, suggesting that azaindole modifications may impair bioactivity .
Pharmacological and Mechanistic Differences
- TopoII Inhibition: The 7-aminoethyl derivative () and 8-bromo derivative () show strong TopoII inhibition, while the 9-methyl analogue’s mechanism remains uncharacterized.
- Solubility: The 7-aminoethyl derivative’s dimethylamino group confers high water solubility, a critical advantage over hydrophobic analogues like the 9-methyl oxime .
Biological Activity
9-Methylindolo[2,1-b]quinazoline-6,12-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a fused indole and quinazoline system, featuring a methyl group at the ninth position of the indole moiety. Recent studies have highlighted its potential as an anticancer agent, as well as its antimicrobial properties against various pathogens.
Structural Features
The molecular formula of 9-Methylindolo[2,1-b]quinazoline-6,12-dione is . The key structural components include:
- Indole moiety : A bicyclic structure contributing to the compound's reactivity.
- Quinazoline ring : Enhances biological activity through interactions with biological targets.
Synthesis Methods
Several synthetic routes have been developed for the production of 9-Methylindolo[2,1-b]quinazoline-6,12-dione. Common methods include:
- Condensation reactions : Involving indole derivatives and quinazoline precursors.
- Cyclization techniques : Utilizing various catalysts to promote the formation of the fused ring system.
Anticancer Properties
9-Methylindolo[2,1-b]quinazoline-6,12-dione has shown promising anticancer activity across multiple cancer types. Key findings include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for effective cancer treatment. Studies have demonstrated that it can activate caspase pathways leading to apoptosis in various cancer cell lines .
- Cell Cycle Arrest : Research indicates that 9-Methylindolo[2,1-b]quinazoline-6,12-dione can cause G2/M phase arrest in the cell cycle, inhibiting proliferation .
Case Study: Breast Cancer
In a study evaluating its efficacy against breast cancer cells, 9-Methylindolo[2,1-b]quinazoline-6,12-dione exhibited significant cytotoxicity with an IC50 value of approximately 3.02 μM. Molecular docking studies confirmed its binding affinity to key proteins involved in cancer progression .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Mycobacterium tuberculosis (MDR strains). It has been evaluated for its ability to inhibit the growth of pathogenic mycobacteria in vitro. Notable findings include:
- Inhibition of Mycobacterial Growth : 9-Methylindolo[2,1-b]quinazoline-6,12-dione showed significant activity against drug-resistant strains of Mycobacterium tuberculosis .
Comparative Analysis with Related Compounds
To highlight the uniqueness of 9-Methylindolo[2,1-b]quinazoline-6,12-dione compared to other indoloquinazoline derivatives, a comparative table is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tryptanthrin | Core structure similar; no methyl group | Potent anticancer activity |
| 8-Chloroindolo[2,1-b]quinazoline-6,12-dione | Chlorine substitution at position 8 | Different biological activity profiles |
| 8-Methylindolo[2,1-b]quinazoline-6,12-dione | Methyl group at position 8 | Potentially enhanced solubility and reactivity |
| 5-Bromoindolo[2,1-b]quinazoline-6,12-dione | Bromo substitution at position 5 | Increased reactivity towards electrophiles |
Q & A
Q. What are the established synthetic routes for 9-Methylindolo[2,1-b]quinazoline-6,12-dione?
The compound is synthesized via condensation reactions between isatoic anhydride and indole derivatives, achieving yields up to 94% under optimized conditions. Advanced methods include Pd-catalyzed cross-coupling reactions for regioselective functionalization and Petasis adduct formation to introduce morpholino or aryl substituents at specific positions (e.g., 8-position) . Structural confirmation relies on NMR, HRMS, and X-ray crystallography .
Q. What are the primary biological mechanisms of action reported for this compound?
9-Methylindolo[2,1-b]quinazoline-6,12-dione modulates pro-inflammatory cytokines via Nrf2, HO-1, and NFκB pathways, with IC50 values of 5–17 μM against indoleamine 2,3-dioxygenase 2 (IDO2). It also exhibits anti-cancer activity by promoting neuronal differentiation in neuroblastoma cells and inhibiting topoisomerase II .
Q. Which analytical techniques are critical for characterizing its derivatives?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and stereochemistry .
- HRMS (ESI-TOF) : For molecular weight validation .
- X-ray crystallography : To resolve crystal structures and hydrogen-bonding interactions .
- Cyclic voltammetry : To assess redox properties linked to antileishmanial activity .
Advanced Research Questions
Q. How do stereoelectronic properties influence the antileishmanial activity of synthetic derivatives?
Quantum chemical calculations and 3D-QSAR models reveal that electron-withdrawing groups (e.g., nitro, chloro) at the 8-position enhance redox activity, facilitating single-electron transfer mechanisms critical for antiparasitic effects. Derivatives with optimized π-π stacking and hydrogen-bonding motifs show 10-fold higher potency (EC50 < 1 μM) against Leishmania spp. .
Q. What strategies resolve contradictions in reported IC50 values across anti-inflammatory studies?
Discrepancies in IDO2 inhibition (IC50: 5–17 μM) arise from assay variability (e.g., cell lines, enzyme sources). Standardization using recombinant IDO2 and kinetic assays (e.g., kynurenine quantification via HPLC) is recommended. Additionally, purity validation via HPLC (>95%) ensures reproducibility .
Q. How can scanning tunneling microscopy (STM) inform molecular design?
STM studies reveal adsorption-induced stereoisomerization on highly oriented pyrolytic graphite (HOPG), with the lowest unoccupied molecular orbital (LUMO) distribution guiding modifications for enhanced π-conjugation. For example, benzo-annulated derivatives exhibit extended electron delocalization, improving photodynamic therapy (PDT) efficacy .
Q. What computational approaches optimize antimalarial pharmacophores?
Density functional theory (DFT) and molecular electrostatic potential (MEP) maps identify key pharmacophoric features:
Q. How do substituents at the 6-position affect antiproliferative activity?
Alkylation or amination at C6 alters topoisomerase II inhibition. For instance, 7-((2-(dimethylamino)ethyl)amino) derivatives induce apoptosis in leukemia cells (IC50: 2.1 μM) via mitochondrial pathway activation, overcoming multidrug resistance .
Data Contradictions and Methodological Considerations
- Antimicrobial Activity : While 8-chloro derivatives show broad-spectrum antibacterial activity (MIC: 1–5 μg/mL), conflicting reports on fungal susceptibility highlight the need for standardized broth microdilution assays .
- Photophysical Properties : Discrepancies in singlet oxygen quantum yields (ΦΔ: 0.4–0.7) among derivatives necessitate solvent polarity control and triplet-state lifetime measurements via time-resolved spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
